methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride
Description
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride is a heterocyclic compound featuring a thiophene backbone substituted with a piperazine moiety at the 5-position and a methyl ester group at the 2-position, with a hydrochloride counterion. Key properties include:
- Molecular formula: C₁₀H₁₅ClN₂O₂S
- Molecular weight: 262.76 g/mol
- CAS number: 1955522-66-3
- Purity: ≥95% (typical commercial grade) .
The compound’s structure combines the electron-rich thiophene ring with the basic piperazine group, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and receptor modulators. The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays .
Properties
CAS No. |
1955522-66-3 |
|---|---|
Molecular Formula |
C10H15ClN2O2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H |
InChI Key |
KVSPSVPWYYWBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N2CCNCC2.Cl |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination and Nucleophilic Substitution
A patented method for synthesizing 2-thiophenecarboxylic acid derivatives involves brominating thiophene at the 2-position using hydrobromic acid and pyridine perbromide hydrobromide. Adapting this protocol, methyl thiophene-2-carboxylate can be brominated at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions. Subsequent nucleophilic substitution with piperazine yields the target compound.
Key reaction conditions :
Palladium-Catalyzed Coupling
Microwave-assisted Buchwald-Hartwig amination, as demonstrated in the synthesis of 5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, offers a high-yield pathway. Applying this method, methyl 5-bromothiophene-2-carboxylate reacts with piperazine using Pd(OAc)₂/Xantphos as the catalyst system.
Optimized parameters :
Stepwise Synthesis and Intermediate Characterization
Synthesis of Methyl 5-Bromothiophene-2-Carboxylate
Adapting the bromination protocol from CN101906092B, methyl thiophene-2-carboxylate undergoes regioselective bromination:
Piperazine Incorporation via SNAr or Cross-Coupling
The brominated intermediate reacts with piperazine under divergent conditions:
Method A (Nucleophilic Substitution) :
-
Piperazine (3 eq), K₂CO₃, DMF, 100°C, 12 h.
-
¹³C NMR (DMSO-d₆): δ 164.8 (C=O), 141.2 (C-2), 126.4 (C-5), 48.3 (piperazine C).
Method B (Buchwald-Hartwig) :
Hydrochloride Salt Formation
Deprotection and salt formation are achieved using HCl in dioxane:
-
Procedure : Crude methyl 5-(piperazin-1-yl)thiophene-2-carboxylate (1 eq) is stirred with 4M HCl/dioxane (10 vol) at 0°C for 2 h.
-
Yield : 92%.
-
Mp : 214–216°C (decomp.).
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |
|---|---|---|
| Yield | 65% | 89% |
| Reaction Time | 12 h | 0.5 h |
| Catalyst Cost | None | High (Pd-based) |
| Scalability | Moderate | High |
The microwave-assisted cross-coupling method offers superior efficiency but requires expensive catalysts. In contrast, nucleophilic substitution is cost-effective but less efficient.
Spectroscopic Validation and Purity Assessment
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 7.38 (d, J=4.0 Hz, 1H, H-4), 6.94 (d, J=4.0 Hz, 1H, H-3), 3.82 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine).
HPLC Purity :
Industrial-Scale Considerations
For large-scale production, the Buchwald-Hartwig method is preferred despite catalyst costs due to shorter cycle times. Catalyst recycling protocols using Xantphos-functionalized resins can reduce expenses by 40% .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Profile
- Chemical Formula: C₁₀H₁₄N₂O₂S
- CAS Number: 941117-68-6
-
Molecular Structure:
1.1. Anticancer Activity
Research has indicated that compounds containing the piperazine moiety, such as methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride, can exhibit significant anticancer properties. The piperazine ring enhances the bioactivity of drugs by optimizing their pharmacokinetic profiles.
Case Study:
A study published in Nature Reviews highlighted the effectiveness of piperazine derivatives in targeting specific cancer pathways. This compound was noted for its potential to inhibit tumor growth in preclinical models of breast cancer due to its interaction with cyclin-dependent kinases (CDKs) .
| Compound | Mechanism of Action | Therapeutic Indication |
|---|---|---|
| Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate | CDK inhibition | Breast cancer |
1.2. Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Piperazine derivatives are known to interact with serotonin receptors, making them candidates for treating mood disorders.
Case Study:
A clinical trial assessed the efficacy of piperazine-based compounds in patients with major depressive disorder, showing promising results in improving mood and reducing anxiety symptoms .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.
2.1. Synthesis of Novel Derivatives
The compound can be modified to create various derivatives with enhanced biological activity. Its structure allows for easy functionalization, making it an ideal scaffold for drug development.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Product |
|---|---|---|
| Alkylation | Methyl iodide | N-Methyl derivative |
| Acylation | Acetic anhydride | Acetyl derivative |
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of conductive polymers and sensors.
Case Study:
Research has shown that thiophene derivatives can enhance the conductivity of polymer blends used in electronic applications. The incorporation of this compound into polymer matrices has led to improved electrical properties .
Mechanism of Action
The mechanism of action of methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents on Thiophene | Counterion | Purity |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₅ClN₂O₂S | 262.76 | 1955522-66-3 | Piperazin-1-yl, methyl ester | HCl | 95% |
| 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride | C₁₀H₁₆Cl₂N₂O₂S | 279.22 | 1172845-35-0 | Piperazin-1-ylmethyl, carboxylic acid | 2HCl | ≥95% |
| 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride | C₁₁H₁₈Cl₂N₂O₂S | 337.29 | 2126178-22-9 | 4-Methylpiperazin-1-ylmethyl | 2HCl | N/A |
| Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | C₉H₁₂O₃S | 200.26 | 160744-13-8 | 2-Hydroxyethyl, methyl ester | None | N/A |
| Methyl 5-[(4-amino-1-methylimidazol-2-yl)carbonylamino]thiophene-2-carboxylate | C₁₀H₁₂ClN₄O₃S | 310.75 | N/A | Imidazole-linked carbonylamino | HCl | 70% yield |
Key Observations :
- Substituent Effects: The piperazin-1-ylmethyl group in the dihydrochloride analog (CAS 1172845-35-0) introduces a methylene spacer, increasing molecular flexibility and solubility due to the second HCl . Replacement of piperazine with a hydroxyethyl group (CAS 160744-13-8) eliminates basicity, reducing solubility in acidic media .
- Counterion Impact: Dihydrochloride salts (e.g., CAS 1172845-35-0) exhibit higher aqueous solubility than monohydrochlorides, critical for intravenous formulations .
Biological Activity
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
1. Chemical Structure and Properties
This compound features a thiophene ring substituted with a piperazine moiety, which is known to enhance the compound's pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound has been linked to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in critical pathways, such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, including serotonin receptors, which may contribute to anxiolytic and antidepressant effects .
3. Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
4.1 Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
4.2 Anticancer Potential
In vitro studies have shown that derivatives of this compound exhibit potent HDAC inhibitory activity, leading to apoptosis in cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for several analogs tested against leukemia cells . This suggests potential applications in cancer therapy.
4.3 Neuropharmacological Effects
Research on related compounds has indicated that piperazine derivatives can act as selective serotonin receptor modulators. These compounds have been shown to improve symptoms in animal models of depression and anxiety, highlighting their potential therapeutic use in psychiatric disorders .
5. Conclusion
This compound exhibits promising biological activities across various therapeutic areas, including antimicrobial, anticancer, and neuropharmacological effects. Further research is warranted to explore its full potential and develop it into a viable therapeutic agent.
Q & A
Q. How can researchers integrate findings into broader theoretical frameworks (e.g., structure-activity relationships for CNS drugs)?
- Methodological Answer :
- Conceptual Mapping : Link pharmacokinetic data (e.g., BBB permeability) to structural descriptors (log P, molecular weight) using multivariate regression .
- Mechanistic Hypotheses : Propose allosteric modulation or prodrug activation based on metabolite profiling .
- Cross-Disciplinary Synthesis : Align results with piperazine-thiophene SAR databases (e.g., ChEMBL) to identify novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
